molecular formula C8H14Cl2N2O2 B2909237 (R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride CAS No. 1640848-71-0

(R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride

Cat. No.: B2909237
CAS No.: 1640848-71-0
M. Wt: 241.11
InChI Key: PFYSHCLKSHGDJW-KLXURFKVSA-N
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Description

®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride is a chemical compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group and a hydroxyl group attached to a pyridine ring substituted with a methoxy group

Scientific Research Applications

®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and receptor interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with specific receptors in the brain.

    Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxypyridin-3-yl derivatives.

    Hydroxylation: The hydroxyl group is introduced via reduction reactions, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Resolution: The enantiomeric resolution is performed to obtain the ®-enantiomer, which can be achieved using chiral catalysts or resolving agents.

    Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

    Reduction: Reduction reactions can convert the amino group to an amine or the hydroxyl group to a hydrocarbon.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or hydrocarbons.

    Substitution: Formation of various substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride
  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
  • Pyrrolopyrazine derivatives

Uniqueness

®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride is unique due to its specific structural features, such as the presence of both an amino and a hydroxyl group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.2ClH/c1-12-8-3-2-6(4-10-8)7(9)5-11;;/h2-4,7,11H,5,9H2,1H3;2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYSHCLKSHGDJW-KLXURFKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)[C@H](CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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